The Core Structure of Phytosphingosine: A Technical Guide
The Core Structure of Phytosphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental structure, physicochemical properties, and biological significance of phytosphingosine. It includes summaries of quantitative data, descriptions of experimental methodologies for its study, and visualizations of its key signaling pathways.
Fundamental Molecular Structure
Phytosphingosine is a crucial bioactive sphingoid base, serving as a fundamental architectural component of more complex sphingolipids such as ceramides and glycosphingolipids. Predominantly found in plants, fungi, and yeast, it is also present in mammalian tissues, particularly in the stratum corneum of the skin.
Structurally, phytosphingosine is an 18-carbon amino alcohol possessing three hydroxyl groups, classifying it as a triol.[1] Its systematic IUPAC name is (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol .[1] This specific stereochemistry is critical for its biological recognition and function. The molecule consists of a long, saturated hydrocarbon tail, which imparts a hydrophobic character, and a polar head group containing an amino group and three hydroxyl groups, making it amphipathic.
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Key Functional Groups :
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Primary Amine (-NH₂) at the C2 position.
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Primary Hydroxyl (-OH) group at the C1 position.
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Two Secondary Hydroxyl (-OH) groups at the C3 and C4 positions.
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An 18-carbon aliphatic chain.
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Stereochemistry : The naturally occurring isomer possesses the D-ribo configuration, corresponding to the (2S,3S,4R) stereochemistry at its three chiral centers.[1]
Physicochemical and Quantitative Data
The biophysical and chemical properties of phytosphingosine are essential for its role in membrane structures and cellular signaling. The following table summarizes key quantitative data for the molecule.
| Property | Value | Source(s) |
| Molecular Weight | 317.51 g/mol | [4] |
| 317.514 g/mol | [1] | |
| Melting Point | 102 - 103 °C | [2][1] |
| 110 - 112.5 °C | ||
| Boiling Point | 483.7 ± 40.0 °C (Predicted at 760 Torr) | [4] |
| Density | 0.983 ± 0.06 g/cm³ | [4] |
| Water Solubility | Practically insoluble | [5] |
| 2.6 mg/L (at 20 °C) | [6] | |
| 0.045 g/L (Predicted) | [5] | |
| Solubility (Organic) | Soluble in Ethanol (up to 2 mg/mL), DMSO, Methanol, Pyridine | [4][7][8] |
| pKa (Predicted) | 13.45 (Strongest Acidic) | [5] |
| 8.91 (Strongest Basic) | [5] | |
| Polar Surface Area | 86.71 Ų (Predicted) | [5] |
Biological Significance and Signaling Pathways
Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are not merely structural lipids; they are potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[9][10]
Apoptosis Induction in Mammalian Cancer Cells
In human cancer cells, phytosphingosine is a potent inducer of apoptosis. It triggers programmed cell death through two coordinated pathways: direct activation of the initiator caspase-8 and engagement of the mitochondrial pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[9][10]
PHS1P Signaling in Yeast
In the model organism Saccharomyces cerevisiae, the phosphorylated form, PHS1P, has a defined signaling role. It has been shown to regulate the expression of genes essential for mitochondrial respiration. This regulation is mediated through the HAP2/3/4/5 transcription factor complex, demonstrating a specific lipid-mediated control of cellular energy metabolism.[10][11][12]
Experimental Protocols and Methodologies
The study of phytosphingosine relies on a combination of chemical synthesis, biological isolation, and advanced analytical techniques for characterization and quantification.
Chemical Synthesis
The total synthesis of phytosphingosine and its various stereoisomers is a significant challenge in organic chemistry due to the need for precise control over three contiguous chiral centers. Methodology Overview:
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Stereoselective Synthesis: Modern synthetic strategies often employ chiral pool starting materials (e.g., carbohydrates or amino acids like L-serine) or asymmetric reactions.[5][13]
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Key Reactions: A common approach involves an asymmetric aldol reaction to set the stereochemistry of the C3 and C4 hydroxyl groups.[14] Other key reactions include Wittig-type olefination or Grignard reactions to install the long alkyl chain, followed by stereoselective reduction and functional group manipulations.
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Divergent Synthesis: Researchers have developed divergent synthetic routes that allow for the creation of all eight possible stereoisomers of phytosphingosine from a common intermediate, which is invaluable for structure-activity relationship studies.[10]
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Purification: Purification of synthetic intermediates and the final product typically involves column chromatography (e.g., silica gel) to separate diastereomers and remove impurities.[9]
Isolation from Biological Sources (Yeast)
Yeast, such as Pichia pastoris or Saccharomyces cerevisiae, are common sources for the isolation of phytosphingosine. Protocol Outline:
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Cell Culture and Harvest: Yeast cells are cultured in an appropriate medium and harvested by centrifugation.
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Cell Lysis: The robust yeast cell wall must be disrupted. This is commonly achieved by mechanical methods, such as vigorous agitation with acid-washed glass beads (bead beating) in a lysis buffer.[6][7][15]
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Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, most commonly a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch extraction). The lower organic phase, containing the lipids, is collected.
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Saponification: To release free sphingoid bases from complex sphingolipids, the lipid extract is subjected to strong alkaline hydrolysis (saponification) using reagents like KOH or NaOH in methanol. This cleaves the ester and amide linkages.
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Purification: The free phytosphingosine is partitioned into an organic solvent and purified from other fatty acids and non-saponifiable lipids using chromatographic techniques, such as silica gel column chromatography or preparative thin-layer chromatography (TLC).[9]
Characterization and Quantification
Accurate identification and quantification of phytosphingosine require sophisticated analytical methods. Methodology Overview:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate phytosphingosine from other sphingoid bases and lipids.[2][1][11]
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Mass Spectrometry (MS): HPLC is often coupled to tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection. Electrospray ionization (ESI) is typically used, and quantification is achieved through multiple reaction monitoring (MRM), using a stable isotope-labeled internal standard.[1][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of novel or synthesized phytosphingosine analogs. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivity and establish the relative stereochemistry of the molecule.[16][10][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Cell Extracts for Purification of Proteins Expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 14. Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of High-Quality RNA from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. jchps.com [jchps.com]
